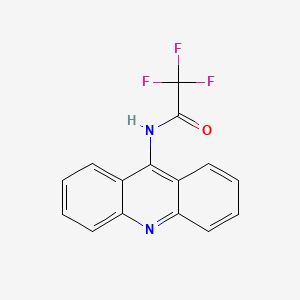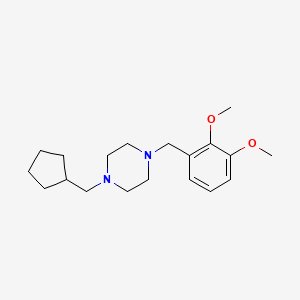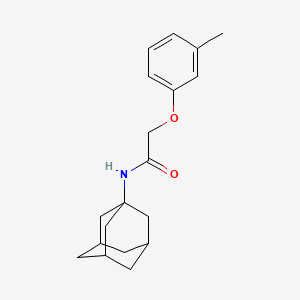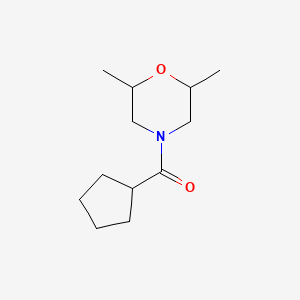![molecular formula C22H25N3O5 B5188035 N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide, commonly known as Boc-CPNO2-Phe-NH2, is a peptide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of phenylalanine and has a nitro group at the para position of the phenyl ring.
作用机制
The mechanism of action of Boc-CPNO2-Phe-NH2 involves the inhibition of caspases, which are enzymes that play a critical role in cell death. Boc-CPNO2-Phe-NH2 binds to the active site of caspases, preventing them from carrying out their normal function. This leads to the accumulation of pro-apoptotic proteins, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-CPNO2-Phe-NH2 has been found to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the viability of cancer cells. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be non-toxic to normal cells, making it a promising candidate for further development as a cancer drug.
实验室实验的优点和局限性
One of the advantages of using Boc-CPNO2-Phe-NH2 in lab experiments is that it is relatively easy to synthesize, and high yields can be obtained using the reported synthesis method. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be non-toxic to normal cells, making it a safe compound to work with in the lab. However, one of the limitations of using Boc-CPNO2-Phe-NH2 in lab experiments is that it is a peptide-based compound, which can be difficult to work with due to its sensitivity to proteases.
未来方向
There are several future directions for the research on Boc-CPNO2-Phe-NH2. One of the most promising areas of research is the development of new drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of Boc-CPNO2-Phe-NH2 for the treatment of cancer. Additionally, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 in combination with other anti-cancer drugs to enhance its efficacy. Furthermore, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 as a tool for studying the mechanisms of apoptosis and cell death in cancer cells.
合成方法
The synthesis of Boc-CPNO2-Phe-NH2 involves the protection of the amino group of phenylalanine with a Boc group, followed by the nitration of the para position of the phenyl ring with nitric acid. The resulting compound is then deprotected to obtain Boc-CPNO2-Phe-NH2. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of the compound.
科学研究应用
Boc-CPNO2-Phe-NH2 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer. Studies have shown that Boc-CPNO2-Phe-NH2 has potent anti-cancer activity, and it can induce apoptosis in cancer cells by inhibiting the activity of caspases, which are enzymes that play a critical role in cell death. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be effective in inhibiting the growth of tumor cells in animal models, making it a promising candidate for further development as a cancer drug.
属性
IUPAC Name |
benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-21(23-18-8-4-5-9-18)20(14-16-10-12-19(13-11-16)25(28)29)24-22(27)30-15-17-6-2-1-3-7-17/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZSYBZCORPFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-methyl-4-(2-methylphenoxy)pentyl]piperidine oxalate](/img/structure/B5187960.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)

![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)



![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)
![1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5188042.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)